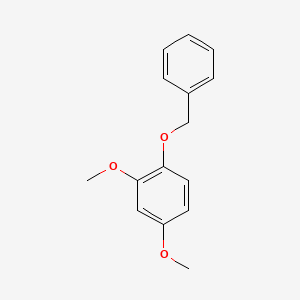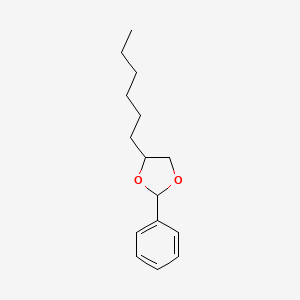
4-Hexyl-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a hexyl group at position 4 and a phenyl group at position 2 makes this compound unique. 1,3-Dioxolanes are often used as protecting groups for carbonyl compounds in organic synthesis due to their stability and ease of formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hexyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine, and peracids like m-chloroperbenzoic acid (MCPBA).
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, and amines.
Major Products Formed
Applications De Recherche Scientifique
4-Hexyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hexyl-2-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The compound can also undergo ring-opening polymerization, which is useful in the synthesis of degradable polymers . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
4-Hexyl-2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar stability and reactivity.
2-Phenyl-1,3-dioxolane: Lacks the hexyl group, making it less hydrophobic.
4-Methyl-2-pentyl-1,3-dioxolane: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
79413-23-3 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
4-hexyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-14-12-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
Clé InChI |
VXKNNLXWPVFMPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


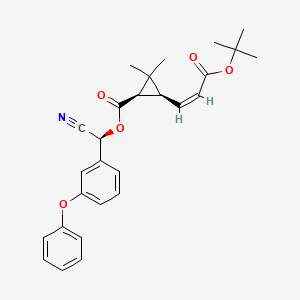
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
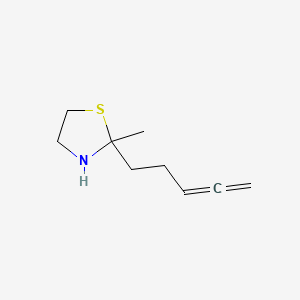

![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
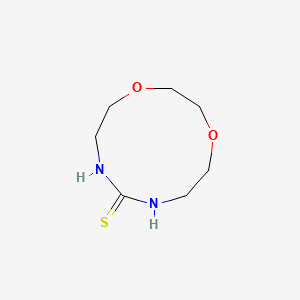
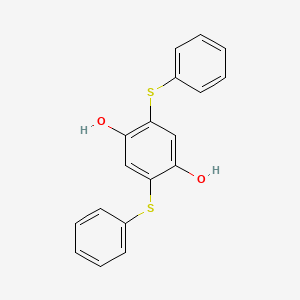
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
